molecular formula C17H17NO3 B2444627 (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate CAS No. 297150-22-2

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate

Cat. No.: B2444627
CAS No.: 297150-22-2
M. Wt: 283.327
InChI Key: HQODILPEVCHRRV-LDADJPATSA-N
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Description

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate is a versatile chemical compound used in various scientific research fields. Its unique structure allows for applications in drug synthesis, material science, and organic chemistry investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate typically involves the condensation of 4-ethoxybenzaldehyde with 4-methylbenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ethoxy group and methylidene linkage contribute to its distinct properties compared to similar compounds .

Properties

IUPAC Name

[(E)-(4-ethoxyphenyl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-20-16-10-6-14(7-11-16)12-18-21-17(19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQODILPEVCHRRV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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